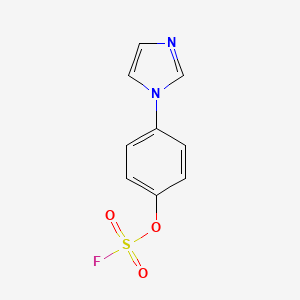
1-(4-Fluorosulfonyloxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorosulfonyloxyphenyl)imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, and materials science . The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Fluorosulfonyloxyphenyl)imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial production methods for imidazole derivatives often involve multicomponent reactions conducted under different conditions, optimizing synthetic efficiency and yield . These methods may include condensation, ring cyclization, and oxidation conversion, often using catalysts to enhance the reaction rates and yields .
Chemical Reactions Analysis
1-(4-Fluorosulfonyloxyphenyl)imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives .
Scientific Research Applications
1-(4-Fluorosulfonyloxyphenyl)imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses .
Comparison with Similar Compounds
1-(4-Fluorosulfonyloxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-(4-Nitrophenyl)imidazole: Known for its antimicrobial properties.
1-(4-Methoxyphenyl)imidazole: Used in the synthesis of pharmaceuticals.
1-(4-Chlorophenyl)imidazole: Exhibits antifungal activity.
Properties
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUJLJVBRIZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
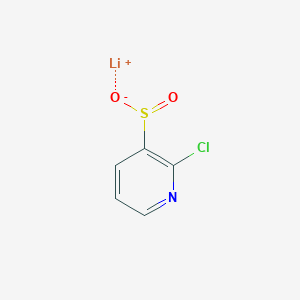
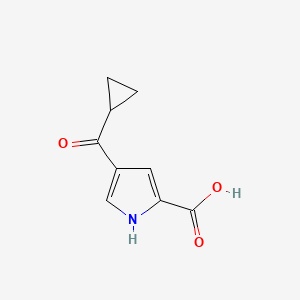
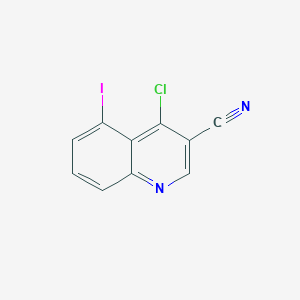
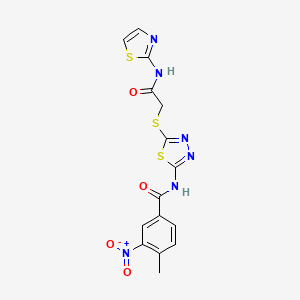
![1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2913822.png)
![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2913827.png)


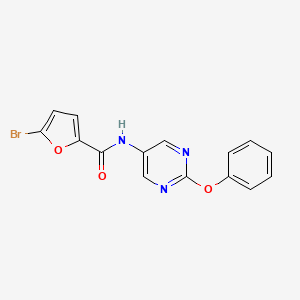
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B2913834.png)
![1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide](/img/structure/B2913835.png)
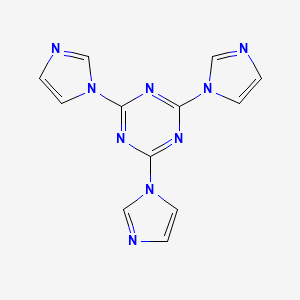
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
